molecular formula C13H10N4O2S B3015134 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941909-38-2

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3015134
CAS No.: 941909-38-2
M. Wt: 286.31
InChI Key: WDVVXOLAQGCOQD-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research. It features a molecular framework combining isoxazole and aminothiazole heterocycles, a structure recognized as a key pharmacophore in the development of novel therapeutic agents . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to advanced analogs that have demonstrated potent growth inhibitory activity against Mycobacterium tuberculosis , including multidrug-resistant strains . These related compounds are valued for their low cytotoxicity and a low propensity to be substrates of efflux pumps, which may reduce the risk of developing resistance, making this chemical class a promising candidate for antitubercular drug discovery campaigns . Furthermore, the isoxazole-carboxamide scaffold is under extensive investigation in oncology research. Similar compounds have shown broad-spectrum, potent antiproliferative activities against various cancer cell lines, such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The compound is provided for research purposes such as lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVVXOLAQGCOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s structure allows it to participate in various biochemical pathways, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differences

The following compounds share structural motifs with 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide but exhibit distinct substituents or core modifications, leading to varied properties:

Compound Name Core Structure Substituents/Modifications Potential Implications
Target Compound Isoxazole-thiazole hybrid - Isoxazole-3-carboxamide
- 4-(Pyridin-4-yl)thiazol-2-yl
Enhanced π-π stacking (pyridine) and hydrogen-bonding capacity (carboxamide) .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole hybrid - Isoxazole-4-carboxamide
- Unsubstituted thiazol-2-yl
Reduced steric bulk; possible lower binding affinity due to lack of pyridine moiety.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Thiazole-imidazole hybrid - 2,4-Dibromoimidazole
- Morpholine ring
Increased hydrophobicity and halogen-mediated interactions; altered NMR profiles .
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide Thiazole-pyridazinyl hybrid - Fluorobenzamide
- Pyridazinyl-propyl chain
Enhanced solubility (fluorine) and extended conformational flexibility.

Biological Activity

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS Number 941909-38-2
Structural Formula Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in viral replication and cancer cell proliferation. The presence of heterocyclic structures, such as isoxazole and thiazole, enhances its reactivity and binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, compounds with similar structures have shown significant inhibition of viral polymerases, which are crucial for viral replication.

Case Study: Inhibition of HCV NS5B Polymerase

A related study demonstrated that thiazole derivatives can inhibit the HCV NS5B polymerase with IC50 values ranging from 0.20 to 0.35 μM, indicating a strong antiviral effect that could be extrapolated to the target compound .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Research has shown that derivatives containing thiazole and isoxazole rings exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. For example, a series of thiazole analogs showed significant cytotoxicity against human leukemia cells with IC50 values as low as 1 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and isoxazole rings can significantly enhance potency and selectivity.

ModificationEffect on Activity
Substitution at C-2Increased antiviral potency
Addition of electron-withdrawing groupsEnhanced binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with substituted thiazol-2-amine precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound. Purity can be confirmed via HPLC (>95%) and LC-MS .
  • Yield optimization : Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical variables (e.g., reaction temperature, stoichiometry) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated in related isoxazole-thiazole hybrids .
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, isoxazole methyl at δ 2.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ and fragmentation patterns .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?

  • Methodological Answer :

  • Solvent screening : Use shake-flask method in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) to determine intrinsic solubility. DMSO is preferred for in vitro assays due to high solubility (~50 mg/mL) .
  • Bioavailability enhancement : Nanoformulation (e.g., liposomes) or co-solvency (PEG-400/water mixtures) improves dissolution for in vivo studies .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how can docking results be validated experimentally?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Prioritize poses with hydrogen bonds to pyridin-4-yl and thiazole moieties .
  • Validation : Pair docking with surface plasmon resonance (SPR) to measure binding kinetics (KD) or cellular assays (e.g., kinase inhibition IC50) .

Q. How can contradictory data on the compound’s biological activity (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase assays.
  • Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls. Apply statistical tools (ANOVA) to assess inter-lab variability .
  • Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify trends or outliers .

Q. What reaction engineering principles improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization reactions) .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments .
  • Waste minimization : Lifecycle assessment (LCA) identifies solvent recovery opportunities (e.g., distillation of DMF) .

Q. How do structural modifications (e.g., substituent variation on pyridine or thiazole) impact enzymatic inhibition profiles?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with substituents at pyridin-4-yl (e.g., Cl, OMe) and evaluate against kinase panels.
  • Free-energy perturbation (FEP) : Computational models quantify ΔΔG values for substituent effects, guiding synthetic priorities .
  • Crystallography : Co-crystal structures with target enzymes reveal steric/electronic clashes caused by bulky groups .

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